Nelivaptan (SSR-149415) is a selective antagonist for the vasopressin V1b receptor. [, , , , , , , ] This receptor subtype is primarily found in the anterior pituitary, but also exists in the brain, liver, and kidney. [] Nelivaptan is frequently employed in scientific research to investigate the role of the vasopressin V1b receptor in various physiological processes, particularly those related to stress, cardiovascular function, and the hypothalamic-pituitary-adrenal (HPA) axis.
Nelivaptan acts as a competitive antagonist at the vasopressin V1b receptor. [, , , , , , ] This means it binds to the receptor, preventing the endogenous ligand, vasopressin, from binding and activating it. [] By blocking this receptor, Nelivaptan inhibits the downstream signaling pathways typically activated by vasopressin, allowing researchers to study the specific effects mediated by the V1b receptor.
Nelivaptan is used to study how V1b receptors contribute to the body's response to stress. Research shows that blocking V1b receptors with Nelivaptan can attenuate the release of adrenocorticotropic hormone (ACTH) in rats exposed to heat stress. [] This suggests that V1b receptors play a role in regulating the HPA axis, a crucial component of the stress response.
Nelivaptan is instrumental in investigating the link between V1b receptors and cardiovascular function. Studies demonstrate that Nelivaptan can inhibit the increase in mean arterial pressure (MAP), heart rate, and renal sympathetic nerve activity (RSNA) typically induced by vasopressin injection into the paraventricular nucleus (PVN) of the brain. [, , , ] These findings suggest that V1b receptors in the PVN are involved in regulating sympathetic nervous system activity and blood pressure control.
Research indicates that Nelivaptan may hold therapeutic potential in addressing nicotine addiction. Studies have shown that Nelivaptan effectively blocks the expression of nicotine-induced behavioral sensitization in rats. [] This suggests that targeting V1b receptors could be a promising avenue for developing new treatments for nicotine dependence.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: